2-Ethyl-2-pentyl-1,3-dioxane
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Overview
Description
2-Ethyl-2-pentyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield excellent results . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is stable against nucleophiles and bases but can be cleaved by strong oxidizing agents .
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize this compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2-Ethyl-2-pentyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-pentyl-1,3-dioxane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a six-membered ring structure, which is resistant to nucleophilic attack and base-catalyzed reactions . The molecular targets and pathways involved include the protection of carbonyl groups during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane, used as a solvent and co-monomer in polyacetals.
2,2-Dimethyl-1,3-dioxolane: Another similar compound used in various synthetic applications.
Uniqueness
2-Ethyl-2-pentyl-1,3-dioxane is unique due to its specific alkyl substituents, which confer distinct physical and chemical properties. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
65390-19-4 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-ethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-8-11(4-2)12-9-7-10-13-11/h3-10H2,1-2H3 |
InChI Key |
HQLFBNFVTDMLFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCCO1)CC |
Origin of Product |
United States |
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